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For Researchers, Scientists, and Drug Development Professionals

Introduction
Zicronapine (formerly known as Lu 31-130) is an atypical antipsychotic that was under

development by H. Lundbeck A/S for the treatment of schizophrenia.[1] It exhibits potent

antagonist activity at dopamine D1, D2, and serotonin 5-HT2A receptors.[1] Although its

development was discontinued in 2014, the synthesis and purification of zicronapine and its

fumarate salt remain of interest to medicinal chemists and pharmaceutical scientists. This

document provides a detailed, albeit inferred, protocol for the synthesis and purification of

zicronapine fumarate, based on publicly available information for structurally related

compounds.

It is important to note that specific, step-by-step protocols with quantitative data for the

synthesis of zicronapine have not been publicly disclosed. The following protocols are based

on analogous syntheses of similar compounds, particularly the synthesis of trans-1-(6-chloro-3-

phenylindan-1-yl)-3,3-dimethylpiperazine, as detailed in patent literature from H. Lundbeck A/S.

Synthesis of Zicronapine
The synthesis of zicronapine, 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-

trimethylpiperazine, can be envisioned as a multi-step process involving the formation of a key

indanone intermediate, followed by reductive amination to introduce the piperazine moiety.
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Part 1: Synthesis of 6-chloro-3-phenyl-2,3-dihydro-1H-
inden-1-one
A plausible route to the key intermediate, 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one,

involves a Friedel-Crafts-type reaction.

Experimental Protocol:

To a solution of 3-chlorobenzoyl chloride in a suitable solvent (e.g., dichloromethane), add

aluminum chloride (AlCl₃) portion-wise at a low temperature (e.g., 0 °C).

To this mixture, add a solution of styrene in the same solvent dropwise, maintaining the low

temperature.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated

hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with the solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel to yield 6-chloro-

3-phenyl-2,3-dihydro-1H-inden-1-one.

Part 2: Synthesis of trans-4-(6-chloro-3-phenyl-2,3-
dihydro-1H-inden-1-yl)-1,2,2-trimethylpiperazine
(Racemic Zicronapine)
The introduction of the 1,2,2-trimethylpiperazine moiety can be achieved through reductive

amination.

Experimental Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one and 1,2,2-trimethylpiperazine in a

suitable solvent such as methanol or ethanol.

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium

triacetoxyborohydride (NaBH(OAc)₃), in portions.

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the

progress by TLC or LC-MS.

Once the reaction is complete, quench any remaining reducing agent by the careful addition

of an acid (e.g., acetic acid).

Remove the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a

saturated aqueous solution of sodium bicarbonate and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude

product, a mixture of cis and trans diastereomers.

Purification of Zicronapine
The purification of zicronapine involves the separation of the desired trans diastereomer from

the cis isomer, followed by the resolution of the enantiomers to isolate the active (1R,3S)

enantiomer.

Diastereomeric Separation
The separation of cis and trans isomers can be achieved by chromatographic methods.

Experimental Protocol:

Dissolve the crude mixture of diastereomers in a minimal amount of a suitable solvent.

Perform column chromatography on silica gel, using an appropriate eluent system (e.g., a

gradient of ethyl acetate in hexanes) to separate the trans isomer from the cis isomer. The

separation is monitored by TLC.
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Combine the fractions containing the pure trans isomer and evaporate the solvent to obtain

the racemic trans-zicronapine.

Enantiomeric Resolution (Chiral Separation)
The resolution of the racemic trans-zicronapine to obtain the desired (1R,3S)-enantiomer can

be accomplished by forming diastereomeric salts with a chiral acid, followed by fractional

crystallization.

Experimental Protocol:

Dissolve the racemic trans-zicronapine in a suitable solvent (e.g., ethanol or isopropanol).

Add a solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative, in the

same solvent.

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room

temperature to induce crystallization of one of the diastereomeric salts.

Collect the crystals by filtration and wash with a small amount of cold solvent.

The desired enantiomer can be liberated from the diastereomeric salt by treatment with a

base (e.g., aqueous sodium hydroxide) and extraction into an organic solvent.

The chiral purity of the obtained enantiomer should be assessed using a suitable analytical

method, such as chiral HPLC.

Synthesis of Zicronapine Fumarate
The final step is the formation of the fumarate salt to improve the physicochemical properties of

the drug substance.

Experimental Protocol:

Dissolve the purified (1R,3S)-zicronapine free base in a suitable solvent, such as ethanol or

acetone.
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In a separate flask, dissolve an equimolar amount of fumaric acid in the same or a

compatible solvent, with gentle heating if necessary.

Add the fumaric acid solution to the zicronapine solution with stirring.

The fumarate salt may precipitate out of the solution upon mixing or after a period of stirring

and cooling. If necessary, the crystallization can be induced by adding a non-solvent or by

scratching the inside of the flask.

Collect the crystalline zicronapine fumarate by filtration.

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation
As specific quantitative data for the synthesis of zicronapine is not publicly available, the

following table presents illustrative data for the synthesis of a closely related compound, trans-

1-(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine, as described in patent literature. This

data is provided for reference purposes only and may not be representative of an optimized

process for zicronapine.
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Step Reaction
Starting
Materials

Product
Illustrative
Yield (%)

Illustrative
Purity (%)

1
Reductive

Amination

6-chloro-3-

phenyl-indan-

1-one, 2,2-

dimethylpiper

azine

Racemic

trans-1-(6-

chloro-3-

phenylindan-

1-yl)-3,3-

dimethylpiper

azine

Not specified Not specified

2
Enantiomeric

Resolution

Racemic

trans product,

(+)-Tartaric

acid

(1R,3S)-1-(6-

chloro-3-

phenylindan-

1-yl)-3,3-

dimethylpiper

azine

Not specified
>98% (chiral

HPLC)

3
Salt

Formation

(1R,3S)-free

base,

Fumaric acid

(1R,3S)-1-(6-

chloro-3-

phenylindan-

1-yl)-3,3-

dimethylpiper

azine

fumarate

Not specified >99% (HPLC)

Visualization of Workflows
Zicronapine Synthesis Workflow
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Part 1: Indanone Synthesis

Part 2: Reductive Amination

Purification and Salt Formation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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